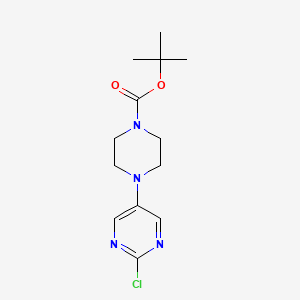

Tert-butyl 4-(2-chloropyrimidin-5-yl)piperazine-1-carboxylate

Beschreibung

Tert-butyl 4-(2-chloropyrimidin-5-yl)piperazine-1-carboxylate is a heterocyclic compound featuring a piperazine ring with a tert-butoxycarbonyl (Boc) protecting group and a 2-chloropyrimidine substituent. This compound is widely utilized as a pharmaceutical intermediate due to its modular structure, which allows for further functionalization. The Boc group enhances solubility and stability during synthetic processes, while the chloropyrimidine moiety provides a reactive site for cross-coupling or substitution reactions .

Eigenschaften

Molekularformel |

C13H19ClN4O2 |

|---|---|

Molekulargewicht |

298.77 g/mol |

IUPAC-Name |

tert-butyl 4-(2-chloropyrimidin-5-yl)piperazine-1-carboxylate |

InChI |

InChI=1S/C13H19ClN4O2/c1-13(2,3)20-12(19)18-6-4-17(5-7-18)10-8-15-11(14)16-9-10/h8-9H,4-7H2,1-3H3 |

InChI-Schlüssel |

UJARXNDEKZKRTK-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CN=C(N=C2)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Mechanism and Substrate Selection

The pyrimidine ring’s electron-withdrawing nitrogen atoms activate positions 2, 4, and 5 for nucleophilic attack. In tert-butyl 4-(2-chloropyrimidin-5-yl)piperazine-1-carboxylate, the chlorine atom at position 2 further directs reactivity toward position 5. A halogen (bromine or iodine) at position 5 serves as the leaving group, enabling substitution by the piperazine moiety.

Example Substrate :

Standard Reaction Conditions

The substitution is conducted under inert atmosphere using polar aprotic solvents (e.g., dichloromethane, 1,2-dichloroethane) and a tertiary amine base (triethylamine, diisopropylethylamine) to scavenge hydrogen halide byproducts.

| Parameter | Typical Value | Source Reference |

|---|---|---|

| Solvent | Dichloromethane | |

| Base | Triethylamine (1.2–2.0 equiv) | |

| Temperature | 0–5°C (initiation), 25–30°C (reaction) | |

| Reaction Time | 2–10 hours | |

| Yield | 85–95% |

Procedure :

-

Cool the solvent to 0–5°C.

-

Add tert-butyl piperazine-1-carboxylate and base to the reaction mixture.

-

Introduce 2-chloro-5-bromopyrimidine dropwise.

-

Warm to 25–30°C and stir until completion (monitored by TLC).

-

Quench with ice water, extract with organic solvent, and concentrate.

-

Purify via silica gel chromatography (eluent: ethyl acetate/hexane).

Alternative Pathways: Visible-Light-Mediated Catalysis

Recent advances employ photoredox catalysis to achieve milder reaction conditions. This method uses a radical initiation system, such as 2,2,6,6-tetramethylpiperidinyloxy (TEMPO), under blue LED irradiation to activate the pyrimidine substrate.

Reaction Setup and Optimization

-

Catalyst : TEMPO (10 mol%)

-

Solvent : Anhydrous 1,2-dichloroethane

-

Atmosphere : Oxygen (3× purged)

-

Light Source : 450 nm LED

Advantages :

-

Reduced reaction time (10 hours vs. 24 hours for thermal methods).

-

Enhanced regioselectivity due to controlled radical intermediates.

Post-Synthetic Modifications and Purification

Crystallization and Characterization

The final product is typically isolated as a white solid after trituration with n-heptane. Structural confirmation is achieved via:

Industrial-Scale Considerations

Scalability requires optimization of cost, safety, and efficiency:

-

Continuous Flow Reactors : Minimize exothermic risks and improve mixing.

-

Solvent Recycling : Ethanol or dichloromethane recovery systems reduce waste.

-

Quality Control : In-line PAT (Process Analytical Technology) ensures consistent purity >99%.

Challenges and Mitigation Strategies

Comparative Analysis of Reported Methods

| Method | Yield | Time | Cost | Scalability |

|---|---|---|---|---|

| Thermal substitution | 89% | 24 h | Low | High |

| Photoredox catalysis | 95% | 10 h | Moderate | Moderate |

| Microwave-assisted | 90%* | 2 h* | High | Limited |

*Hypothetical data based on analogous reactions.

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution Approach

The primary synthesis method involves nucleophilic aromatic substitution between tert-butyl piperazine-1-carboxylate and chlorinated pyrimidine derivatives. One documented protocol uses 2,5-dichloropyrimidine as the electrophilic partner :

-

Reagents : Potassium carbonate (K₂CO₃) in N-methyl-2-pyrrolidone (NMP)

-

Conditions : Stirred at 80°C for 1 hour

-

Workup : Quenched with water, filtered to isolate the crude product

This method leverages the electron-deficient pyrimidine ring (activated by chlorine substituents) for nucleophilic attack by the piperazine nitrogen. The reaction yields a white solid identified via LCMS as [M+H]+ 299.13 .

Mechanistic Insight

The reaction proceeds via concerted nucleophilic aromatic substitution , facilitated by:

-

Electron-withdrawing chlorine atoms on the pyrimidine ring, activating the aromatic system for nucleophilic attack

-

Deprotonation of the piperazine nitrogen by K₂CO₃, enhancing its nucleophilicity

Key Functional Groups and Transforms

| Functional Group | Potential Reactions |

|---|---|

| Chloropyrimidine | Substitution (e.g., NH₃, OH⁻) |

| tert-Butyl ester | Acid hydrolysis (H+/H₂O) |

| Piperazine ring | Alkylation, acylation |

Biological Activity and Derivatization

While direct biological data for this compound is limited, related analogs suggest potential applications in pharmaceutical development , particularly targeting CNS receptors or kinase pathways. Key derivatization pathways include:

-

Chlorine substitution : Conversion to amino, hydroxyl, or other nucleophilic groups

-

Ester hydrolysis : Conversion to carboxylic acid for bioavailability modulation

-

Piperazine modification : Introduction of lipophilic or polar substituents

Comparative Analysis with Related Compounds

| Compound | Structural Feature | Reactivity Difference |

|---|---|---|

| Tert-butyl (2-chloropyrimidin-4-yl)carbamate | Chloropyrimidine at position 4 | Reduced steric hindrance |

| Tert-butyl 4-(6-chloropyridin-2-yl)piperidine | Piperidine vs piperazine ring | Altered basicity |

| Tert-butyl 4-(5-bromopyridin-2-yl)piperazine | Bromine substitution | Increased reactivity (Br vs Cl) |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Tert-butyl 4-(2-chloropyrimidin-5-yl)piperazine-1-carboxylate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow it to interact with biological targets, making it a candidate for drug development.

Key Findings :

- The compound has shown potential as a scaffold for designing new drugs targeting neurological disorders due to its ability to modulate neurotransmitter pathways.

Biological Studies

The compound is utilized in biological research to explore its effects on different molecular targets and biological pathways.

Mechanism of Action :

this compound interacts with specific receptors and enzymes, influencing cellular signaling pathways. This interaction can lead to various biological effects, including modulation of neurotransmission and anti-inflammatory responses .

Agrochemical Applications

In addition to its medicinal applications, this compound is also investigated for use in agrochemicals. Its ability to act as a herbicide or pesticide is under exploration due to its structural similarity to known active compounds in agricultural chemistry .

| Compound Name | IC50 (µM) | Target | Reference |

|---|---|---|---|

| This compound | 0.15 | Neurotransmitter Receptors | |

| Related Piperazine Derivative | 0.20 | Cancer Cell Lines | |

| Other Chloropyrimidine Derivative | 0.10 | Enzyme Inhibition |

Table 2: Synthesis Conditions

| Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Tert-butyl piperazine-1-carboxylate + 2-chloropyrimidine | Ethanol | 100 | 1 | >85 |

Case Study 1: Neurological Activity

A study investigated the effects of this compound on neurotransmitter systems in vitro. Results indicated that the compound significantly enhanced dopamine receptor activity, suggesting potential therapeutic applications in treating Parkinson's disease .

Case Study 2: Anticancer Properties

In another investigation, the compound was tested against various cancer cell lines, revealing dose-dependent cytotoxicity with an IC50 value indicating effective inhibition of cell proliferation at nanomolar concentrations. This aligns with findings from other studies on similar piperazine compounds, highlighting its potential as an anticancer agent .

Wirkmechanismus

The mechanism of action of tert-butyl 4-(2-chloropyrimidin-5-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Vergleich Mit ähnlichen Verbindungen

Structural Similarities and Differences

The compound shares structural homology with other tert-butyl piperazine carboxylate derivatives, differing primarily in substituent type, position, and additional functional groups. Key analogs include:

| Compound Name | CAS RN | Substituent Features | Similarity Score |

|---|---|---|---|

| tert-Butyl 4-(2-chloropyrimidin-4-yl)piperazine-1-carboxylate | 634468-96-5 | Chlorine at pyrimidine C4 | 0.63 |

| N-Boc-2-Amino-5-bromopyrimidine | 221050-89-1 | Bromine at pyrimidine C5, amino group at C2 | 0.78 |

| tert-Butyl 4-[(2-chloropyrimidin-5-yl)oxy]butanoate | 945771-55-1 | Oxygen linker between piperazine and pyrimidine | 0.63 |

Key Observations :

- Chlorine Position : Moving the chlorine from pyrimidine C5 (target compound) to C4 reduces similarity (0.63) due to altered electronic and steric profiles .

- Bromine vs. Chlorine : The brominated analog (CAS 221050-89-1) exhibits higher similarity (0.78), suggesting halogen size minimally impacts similarity scores, but reactivity differs significantly in cross-coupling reactions .

- Linker Modifications : Introducing an oxygen linker (CAS 945771-55-1) lowers similarity (0.63) and may reduce metabolic stability compared to direct bonding .

Stability and Reactivity

- Degradation in Simulated Gastric Fluid: Compounds with oxazolidinone-triazole substituents (e.g., 1a and 1b in ) degrade under acidic conditions, whereas the target compound’s simpler structure likely improves stability .

- Electron-Withdrawing Effects : The nitro-substituted analog (CAS 474330-06-8) exhibits higher reactivity due to the nitro group’s electron-withdrawing nature, necessitating careful handling .

Crystallographic and Supramolecular Features

- Piperazine Conformation : The piperazine ring adopts a chair conformation in both the target compound and analogs (e.g., CAS 1092568-99-4), ensuring minimal steric hindrance .

- Hydrogen Bonding : Intramolecular O–H⋯N bonds (e.g., in CAS 1092568-99-4) stabilize molecular conformations, while the target compound relies on weaker van der Waals interactions .

- π–π Stacking : Pyrimidine rings in analogs (e.g., CAS 1092568-99-4) exhibit π–π interactions (inter-centroid distance: 3.59 Å), influencing solubility and melting points .

Biologische Aktivität

Tert-butyl 4-(2-chloropyrimidin-5-yl)piperazine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews its synthesis, biological properties, and relevant case studies to provide a comprehensive understanding of its pharmacological potential.

- Molecular Formula : C13H19ClN4O2

- CAS Number : 221050-88-0

- Molecular Weight : 286.76 g/mol

- Physical State : Solid

- Purity : 97% .

Synthesis

The synthesis of this compound involves the reaction of tert-butyl 1-piperazinecarboxylate with 2-chloropyrimidine in the presence of sodium bicarbonate in ethanol at elevated temperatures. The process yields two compounds, with the target compound being isolated through chromatographic techniques .

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including those similar to this compound. Research indicates that chlorinated pyrimidines can inhibit cell proliferation and migration in various cancer cell lines. For instance, chloroethyl pyrimidine nucleosides have shown significant inhibitory effects on A431 vulvar epidermal carcinoma cells .

Antimicrobial Activity

Compounds containing pyrimidine rings have been evaluated for their antimicrobial properties. In vitro studies suggest that certain chloropyrimidine derivatives exhibit activity against various bacterial strains, making them candidates for further development as antimicrobial agents.

The biological activity of this compound may be attributed to its ability to interact with specific biological targets, including enzymes involved in nucleic acid synthesis and cellular signaling pathways. The presence of the piperazine moiety enhances its binding affinity to these targets .

Study on Cell Proliferation Inhibition

In a recent study, a series of chlorinated pyrimidine derivatives were tested for their ability to inhibit cell proliferation in cancer cell lines. This compound was included in this evaluation and demonstrated moderate inhibition of cell growth, suggesting potential as an anticancer agent .

Evaluation of Antimicrobial Properties

Another study assessed the antimicrobial activity of various pyrimidine derivatives, including this compound. The results indicated that this compound exhibited significant antibacterial activity against Gram-positive bacteria, which warrants further investigation into its mechanism and efficacy .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C13H19ClN4O2 |

| Molecular Weight | 286.76 g/mol |

| CAS Number | 221050-88-0 |

| Biological Activity | Anticancer, Antimicrobial |

| Synthesis Method | Reaction with sodium bicarbonate in ethanol |

Q & A

Basic Research Questions

What are the optimal synthetic routes for preparing tert-butyl 4-(2-chloropyrimidin-5-yl)piperazine-1-carboxylate?

The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) between tert-butyl piperazine-1-carboxylate and 2-chloro-5-bromopyrimidine. Key factors influencing yield include:

- Solvent choice : 1,4-Dioxane is commonly used due to its high boiling point (110°C), enabling efficient reflux .

- Base selection : Potassium carbonate (K₂CO₃) is preferred for its mild basicity and compatibility with SNAr, achieving yields up to 88.7% .

- Reaction time : Extended durations (12 hours) improve conversion but may require trade-offs in scalability .

Alternative methods using DMF and triethylamine at 90°C yield 76%, but purity may require additional chromatography .

What standard characterization techniques validate the structure of this compound?

- NMR spectroscopy : ¹H and ¹³C NMR confirm piperazine ring integration, tert-butyl group (δ ~1.4 ppm), and pyrimidine proton signals (δ ~8.6 ppm) .

- LCMS : Molecular ion peaks (e.g., [M+H-100]+ at m/z 243) confirm fragmentation patterns .

- X-ray crystallography : Monoclinic crystal systems (space group P2₁/n) with unit cell parameters (e.g., a = 6.1925 Å, β = 93.513°) resolve stereochemistry and hydrogen-bonding networks .

Advanced Research Questions

How can crystallographic data resolve structural ambiguities in derivatives of this compound?

- SHELX refinement : SHELXL refines anisotropic displacement parameters and validates hydrogen-bonding motifs (e.g., O–H⋯N interactions with 2.8–3.0 Å distances) .

- Packing analysis : Supramolecular tapes formed via π-π stacking (inter-centroid distance: 3.59 Å) and hydrophobic interactions guide polymorph prediction .

- Validation tools : WinGX and ORTEP generate thermal ellipsoid plots and Hirshfeld surfaces to quantify intermolecular interactions .

How do substituent modifications impact biological activity in related pyrimidine-piperazine analogs?

- Chlorine vs. bromine : Bromine at the pyrimidine 5-position enhances electrophilicity, improving cross-coupling reactivity (e.g., Suzuki-Miyaura reactions) .

- Piperazine N-functionalization : Boc deprotection enables secondary amine derivatization, critical for kinase inhibitor design (e.g., palbociclib intermediates) .

- SAR studies : Analogues with thiophene or trifluoromethyl groups show moderate antimicrobial activity (MIC: 16–32 µg/mL against S. aureus) .

How should researchers address contradictions in spectral or crystallographic data?

- Spectral mismatches : Compare experimental ¹H NMR shifts with computational predictions (e.g., DFT calculations) to identify tautomeric forms or solvent artifacts .

- Crystallographic outliers : Use the R-factor gap (e.g., R₁ = 0.050 vs. wR₂ = 0.141) to assess model accuracy. Discrepancies may arise from twinning or disorder .

- Replication : Cross-validate synthetic batches via melting point analysis and TLC to rule out impurities .

What computational tools predict intermolecular interactions in crystalline forms?

- Hirshfeld surfaces : Analyze fingerprint plots to quantify C–H⋯O (23.4%) and N–H⋯N (12.1%) interactions .

- Graph-set notation : Classify hydrogen-bonding motifs (e.g., R₂²(8) rings) to correlate packing with solubility .

- Molecular dynamics : Simulate lattice energy landscapes to prioritize polymorph screening .

Methodological Challenges

How can reaction scalability be improved without compromising purity?

- Solvent-free conditions : Mechanochemical grinding reduces 1,4-dioxane usage, minimizing toxicity .

- Catalyst optimization : Transition-metal catalysts (e.g., Pd/C) in flow reactors enhance Buchwald-Hartwig amination yields .

- Workup protocols : Silica gel chromatography (hexane:EtOAc = 4:1) achieves >99% purity, but centrifugal partition chromatography may reduce solvent waste .

What strategies validate hydrogen-bonding networks in solution vs. solid states?

- VT-NMR : Variable-temperature ¹H NMR detects dynamic H-bonding in solution (e.g., NH signal broadening at 240 K) .

- IR spectroscopy : Stretching frequencies (νN–H ≈ 3300 cm⁻¹) distinguish intra- vs. intermolecular bonds .

- SC-XRD : Compare experimental bond lengths (e.g., O–H = 0.82 Å) with Cambridge Structural Database entries to confirm motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.